Methyl 5-hydroxypent-2-enoate
CAS No.: 62592-80-7
Cat. No.: VC20860063
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62592-80-7 |
---|---|
Molecular Formula | C6H10O3 |
Molecular Weight | 130.14 g/mol |
IUPAC Name | methyl (E)-5-hydroxypent-2-enoate |
Standard InChI | InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h2,4,7H,3,5H2,1H3/b4-2+ |
Standard InChI Key | AULQDMBDCMKXLS-DUXPYHPUSA-N |
Isomeric SMILES | COC(=O)/C=C/CCO |
SMILES | COC(=O)C=CCCO |
Canonical SMILES | COC(=O)C=CCCO |
Introduction
Chemical Structure and Properties
Methyl 5-hydroxypent-2-enoate features a linear carbon backbone with specific functional groups that define its chemical identity and reactivity. The compound's structure includes a methyl ester group at C-1, a trans double bond between C-2 and C-3, and a primary hydroxyl group at C-5.
The chemical and physical properties of methyl 5-hydroxypent-2-enoate are summarized in the following table:
Property | Value |
---|---|
CAS Number | 62592-80-7 |
Molecular Formula | C6H10O3 |
Molecular Weight | 130.14 g/mol |
IUPAC Name | methyl (E)-5-hydroxypent-2-enoate |
Standard InChI | InChI=1S/C6H10O3/c1-9-6(8)4-2-3-5-7/h2,4,7H,3,5H2,1H3/b4-2+ |
Standard InChIKey | AULQDMBDCMKXLS-DUXPYHPUSA-N |
Isomeric SMILES | COC(=O)/C=C/CCO |
Physical State | Colorless oil (typical for similar esters) |
The compound contains three oxygen atoms: one in the hydroxyl group and two in the ester functionality. This oxygen-rich character contributes to its polarity and potential for hydrogen bonding, which influences its solubility profile and intermolecular interactions. The presence of the double bond introduces rigidity to the molecular structure and provides a site for addition reactions, while the terminal hydroxyl group offers opportunities for further functionalization through substitution or oxidation reactions.
The trans (E) configuration of the double bond is an important structural feature, distinguishing it from its cis (Z) isomer and affecting its physical properties, such as boiling point and dipole moment. This stereochemistry also influences its reactivity in certain chemical transformations, particularly those involving additions across the double bond.
Synthesis Methods
The synthesis of methyl 5-hydroxypent-2-enoate typically involves esterification reactions of the corresponding carboxylic acid with methanol, often facilitated by acid catalysts or enzymatic processes. Several synthetic routes have been developed to prepare this compound with high yield and stereoselectivity.
One common approach involves the esterification of 5-hydroxypent-2-enoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This method follows the general mechanism of Fischer esterification, where the carbonyl carbon of the carboxylic acid undergoes nucleophilic attack by the methanol oxygen, followed by elimination of water to form the ester bond.
Alternative synthetic routes may include:
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Oxidation of methyl 5-hydroxypentanoate followed by selective introduction of the double bond
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Reduction of methyl 5-oxopent-2-enoate with selective reducing agents
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Cross-metathesis reactions using appropriate olefin precursors
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Ring-opening reactions of lactones followed by esterification
The related compound "(Z)-5-hydroxypent-2-enyl methyl carbonate" has been synthesized through a multi-step process that involves the treatment of 5-(tetrahydro-2H-pyran-2-yloxy)pent-2-yn-1-ol with methyl chloroformate, followed by reduction and deprotection steps . Similar methodologies could potentially be adapted for the synthesis of methyl 5-hydroxypent-2-enoate, with appropriate modifications to achieve the desired functional group arrangement and stereochemistry.
The choice of synthetic route typically depends on the availability of starting materials, desired stereoselectivity, and scale of production. Methods that offer control over the configuration of the double bond are particularly valuable for preparing stereochemically pure compounds for applications in pharmaceutical development and fine chemical synthesis.
Applications and Uses
Methyl 5-hydroxypent-2-enoate serves as a versatile building block in organic synthesis due to its multiple functional groups that can undergo various transformations. The compound's utility spans several areas of chemical research and development.
Organic Synthesis Intermediates
In organic chemistry, methyl 5-hydroxypent-2-enoate functions as an important intermediate due to its ability to participate in diverse reactions through its reactive sites. The presence of both a double bond and a hydroxyl group in the same molecule provides opportunities for:
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Selective functionalization at either the unsaturated bond or the hydroxyl group
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Sequential transformations to introduce complex structural elements
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Protection-deprotection strategies for multi-step syntheses
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Stereoselective reactions leveraging the defined configuration of the double bond
The compound can undergo transformations such as additions across the double bond, esterification or etherification of the hydroxyl group, oxidation to aldehyde or carboxylic acid functionalities, and coupling reactions to generate more complex molecules.
Fine Chemical Production
The well-defined structure and reactivity profile of methyl 5-hydroxypent-2-enoate make it suitable for the production of fine chemicals with specific properties. Its incorporation into larger molecular frameworks can contribute to the development of specialty chemicals with applications in fragrance, flavor, and materials science.
The molecule's structural similarity to natural compounds containing unsaturated ester moieties suggests potential applications in the synthesis of biomimetic compounds or natural product analogs. These applications leverage the compound's ability to serve as a scaffold for building more complex molecular architectures with desired functional properties.
Comparison with Related Compounds
To better understand the unique properties and potential applications of methyl 5-hydroxypent-2-enoate, it is valuable to compare it with structurally related compounds. The following table presents a comparison of key features with similar compounds mentioned in the search results:
These structural differences, though subtle, can significantly impact chemical reactivity, physical properties, and potential applications. For example, the presence of a carboxylic acid group in 5-Hydroxy-3-methyl-2-pentenoic acid versus the methyl ester in methyl 5-hydroxypent-2-enoate affects properties such as solubility, acidity, and reactivity toward nucleophiles.
Similarly, the stereochemical configuration (E versus Z) of the double bond influences molecular geometry, which can impact physical properties and reactivity patterns. The E configuration in methyl 5-hydroxypent-2-enoate provides a more extended molecular structure compared to the Z configuration in (Z)-5-hydroxypent-2-enyl methyl carbonate .
Understanding these structural relationships provides valuable insights for rational design and selection of compounds for specific applications in organic synthesis, materials science, and pharmaceutical development.
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